5-Aminoisoindolin-1-one
Overview
Description
5-Aminoisoindolin-1-one is a compound that has garnered considerable interest in the pharmaceutical industry due to its potential as a drug. It is a derivative of isoquinolin-1-one, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The amino group at the 5-position is a common feature in this class of compounds and is a key functional group that can interact with biological targets.
Synthesis Analysis
The synthesis of derivatives of 5-aminoisoindolin-1-one, such as 5-aminoisoquinolin-1-one (5-AIQ), has been explored in various studies. For instance, the synthesis of 4-substituted 5-aminoisoquinolin-1-ones has been achieved through a series of reactions starting with bromination, followed by Pd-catalyzed couplings, and finally, demethylation or debenzylation to yield the final products . Another approach involved the use of cyclization reactions of bis(cyanophenyl)propionitriles to synthesize 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one, confirming the structure by degradation of a "red pigment" . Additionally, an improved synthesis of 5-amino-1,2-dihydrofuro[2,3-c]isoquinolines was reported using the Truce-Smiles rearrangement, demonstrating the versatility of synthetic methods for such compounds .
Molecular Structure Analysis
The molecular structure of 5-aminoisoindolin-1-one derivatives is characterized by the presence of an amino group at the 5-position of the isoquinoline ring system. This functional group is crucial for the biological activity of these molecules. The derivatives synthesized in the studies often include additional substituents on the isoquinoline ring, which can significantly alter the compound's properties and interactions with biological targets .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 5-aminoisoindolin-1-one derivatives are diverse and include bromination, Pd-catalyzed coupling reactions such as Stille, Suzuki, and Buchwald-Hartwig couplings, as well as lithiation and quenching with iodomethane . Cyclization reactions and the Truce-Smiles rearrangement have also been employed to construct the polycyclic heterocyclic structures characteristic of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-aminoisoindolin-1-one derivatives are influenced by the substituents on the isoquinoline ring. For example, the introduction of a trifluoromethylphenyl group at the 4-position resulted in a compound with potent and selective inhibitory activity against poly(ADP-ribose)polymerase-2 (PARP-2), indicating the importance of structural modifications in determining the biological activity . The synthesis of 5-amino group-substituted indeno[1,2-c]isoquinolines has also led to compounds with potent topoisomerase I inhibitory activity, further highlighting the therapeutic potential of these molecules .
Scientific Research Applications
1. Role in PARP Inhibition and Therapeutic Applications
5-Aminoisoquinolin-1-one (5-AIQ) is a water-soluble inhibitor of poly(ADP-ribose) polymerases (PARPs), playing a significant role in cellular responses to DNA damage. This compound demonstrates protective activity in various models such as haemorrhagic shock, myocardial infarction, and organ transplantation. Moreover, it exhibits anti-inflammatory properties by modulating cytokine and adhesion molecule expression and shows potential in treating arthritis, Parkinson's disease, multiple sclerosis, and other inflammatory conditions (Threadgill, 2015).
2. Biochemical and Pharmacological Tool in PARPs Study
5-AIQ is utilized extensively as a biochemical and pharmacological tool to investigate the inhibitory effects of PARPs. This compound is also used in studies exploring its metabolic stability and pharmacokinetics, indicating its significance in scientific research related to enzyme inhibition (Iqbal et al., 2022).
3. Involvement in Synthetic Chemistry
The compound is integral in the synthesis of various chemical structures. For instance, it is used in the palladium-catalyzed cyclocarbonylation of 2-halobenzaldehydes and hydrazines to produce 2-aminoisoindolin-1-ones, demonstrating its utility in complex chemical synthesis processes (Han et al., 2013).
4. Utility in Drug Development and Inhibitory Studies
5-AIQ has been investigated for its role in the development of new drugs and as a key functional group in various medications. Its potential in drug development is underscored by studies evaluating its genotoxicity, further emphasizing its importance in pharmaceutical research (Vinod et al., 2010).
5. In Radiotherapeutic Applications
5-AIQ has been explored in the context of radioiodination for targeting poly(ADP-ribose) polymerase in carcinoma cells. This research indicates the compound's potential in developing specific radiotracers for cancer diagnosis and therapy (El-Hamoly et al., 2020).
Safety And Hazards
The safety data sheet for 5-Aminoisoindolin-1-one indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .
properties
IUPAC Name |
5-amino-2,3-dihydroisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-6-1-2-7-5(3-6)4-10-8(7)11/h1-3H,4,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJCJWXNNDARPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620761 | |
Record name | 5-Amino-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminoisoindolin-1-one | |
CAS RN |
222036-66-0 | |
Record name | 5-Amino-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-2,3-dihydro- isoindol-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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